1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone
Overview
Description
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring substituted with three hydrazone groups
Preparation Methods
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone typically involves the reaction of cyanuric chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding triazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine compounds.
Substitution: The hydrazone groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of triazine derivatives with different functional groups.
Scientific Research Applications
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in materials science and catalysis.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with preliminary studies suggesting that it may inhibit the growth of certain cancer cells.
Industry: It is used in the production of polymers and resins, where its unique chemical properties contribute to the performance and durability of the final products.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzyme activity or disrupt cellular processes by binding to key proteins or nucleic acids. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone can be compared with other triazine derivatives, such as:
1,3,5-Triazine-2,4,6-triamine: Also known as melamine, this compound is widely used in the production of plastics and laminates. Unlike this compound, melamine does not contain hydrazone groups.
1,3,5-Triazine-2,4,6-trithiol trisodium salt: This compound is used as a heavy metal capture agent in water treatment. It differs from this compound in its functional groups and applications.
Properties
IUPAC Name |
(4,6-dihydrazinyl-1,3,5-triazin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N9/c4-10-1-7-2(11-5)9-3(8-1)12-6/h4-6H2,(H3,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGWDPMDAIPURF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)NN)NN)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064946 | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10105-42-7 | |
Record name | Trihydrazinotriazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10105-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine, 2,4,6-trihydrazinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010105427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trihydrazinotriazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Triazine, 2,4,6-trihydrazinyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Trihydrazinotriazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCX2PPA7S9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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